REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([OH:11])[CH:5]=1.CO.O.[NH2:16][NH2:17]>O>[OH:11][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[OH:10])[C:3]([NH:16][NH2:17])=[O:2] |f:2.3|
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Name
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|
Quantity
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120 g
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Type
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reactant
|
Smiles
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COC(C1=CC(=C(C=C1)O)O)=O
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Name
|
|
Quantity
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340 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
340 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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340 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
the solvent was evaporated in vacuum
|
Type
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ADDITION
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Details
|
Addition of water and evaporation
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Type
|
CUSTOM
|
Details
|
Subsequently the product was crystallized from 340 ml of water
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Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C(=O)NN)C=CC1O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |